molecular formula C23H25N3O5S B4331891 6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4331891
M. Wt: 455.5 g/mol
InChI Key: RDSIYRMZJRMOJV-UHFFFAOYSA-N
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Description

6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with the molecular formula C23H25N3O5S and a molecular weight of 455.53 g/mol This compound is characterized by its quinazolinone core structure, which is substituted with methoxy groups and a pyrrolidinyl thioethyl side chain

Preparation Methods

The synthesis of 6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route generally includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery and development.

    Industry: The compound may have applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

6,7,8-trimethoxy-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-29-17-13-16-19(21(31-3)20(17)30-2)24-23(32-14-18(27)25-11-7-8-12-25)26(22(16)28)15-9-5-4-6-10-15/h4-6,9-10,13H,7-8,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSIYRMZJRMOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
Reactant of Route 2
6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
Reactant of Route 3
6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
Reactant of Route 4
6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
Reactant of Route 5
6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
Reactant of Route 6
6,7,8-TRIMETHOXY-2-{[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

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